1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-
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Overview
Description
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a benzothiazole moiety, and a piperazine ring
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and the subsequent attachment of the benzothiazole and piperazine groups. One efficient synthetic route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a fibroblast growth factor receptor inhibitor, which makes it a promising candidate for cancer therapy . Additionally, its unique structure allows for the exploration of its antiviral properties, as demonstrated by studies targeting Toll-like receptor 7 . The compound’s versatility also extends to its use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- can be compared with other pyrrolo[3,2-d]pyrimidine derivatives and benzothiazole-containing compounds. Similar compounds include 1H-pyrrolo[2,3-b]pyridine derivatives, which also exhibit potent fibroblast growth factor receptor inhibitory activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Biological Activity
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, commonly referred to as a pyrrolo-pyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in inhibiting various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is C6H5N3O2, with a molecular weight of approximately 151.12 g/mol. Its structure includes a fused pyrrole and pyrimidine ring system, which is critical for its biological activity. The compound is typically presented as a white to light yellow powder with high purity levels (≥98%) as determined by HPLC analysis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1H-Pyrrolo[3,2-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Lines : Research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer). The IC50 values for these compounds ranged from 0.009 to 2.195 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : These compounds were identified as effective inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are crucial for cell cycle regulation and proliferation in cancer cells. For example, one derivative showed an IC50 value of 0.011 µM against HCT116 cells and effectively arrested the cell cycle at the S phase .
Kinase Inhibition
The compound's ability to inhibit kinases has been a focal point in its biological evaluation:
- Broad-Spectrum Kinase Inhibition : It was found to inhibit CDK2/Cyclin A1 and GSK3 alpha kinases with efficiencies ranging from 10% to 23% compared to imatinib . This broad-spectrum activity underscores its potential as a multi-targeted therapeutic agent.
Anti-inflammatory Activity
1H-Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties:
- COX Enzyme Inhibition : Certain derivatives were tested for their inhibitory effects on cyclooxygenase (COX) enzymes. Some compounds demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrrolo-pyrimidine scaffold can enhance biological activity:
Compound Modification | Biological Activity | IC50 Value |
---|---|---|
Methyl substitution at position 6 | Increased potency against HCT116 | 0.009 µM |
Halogen substitutions on phenyl ring | Varied effects on cytotoxicity across different cell lines | Varied |
These findings indicate that specific chemical modifications can significantly influence the pharmacological profile of these compounds.
Case Studies
Several case studies illustrate the efficacy of 1H-Pyrrolo[3,2-d]pyrimidine derivatives:
- Study on EGFR Inhibition : A study synthesized a series of pyrrolo-pyrimidines targeting EGFR and reported promising results in inhibiting tumor growth in xenograft models .
- Kinase Profiling : Another investigation into kinase inhibition revealed that certain derivatives not only inhibited CDK2 but also showed selectivity against other kinases involved in tumorigenesis .
Properties
Molecular Formula |
C29H29ClN6O4S |
---|---|
Molecular Weight |
593.1 g/mol |
IUPAC Name |
6-[4-[1-[4-(5-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methyl-1-oxopropan-2-yl]oxyphenyl]-1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29ClN6O4S/c1-29(2,26(38)35-11-13-36(14-12-35)27-32-21-15-18(30)7-10-23(21)41-27)40-19-8-5-17(6-9-19)20-16-22-24(31-20)25(37)34(4)28(39)33(22)3/h5-10,15-16,31H,11-14H2,1-4H3 |
InChI Key |
HDLYYESDVJLDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)Cl)OC4=CC=C(C=C4)C5=CC6=C(N5)C(=O)N(C(=O)N6C)C |
Origin of Product |
United States |
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